An In-depth Technical Guide to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: Structure, Stereochemistry, and Synthetic Strategies
An In-depth Technical Guide to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, a chiral building block with significant potential in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical considerations and strategic choices in the synthesis and application of this compound.
Core Molecular Attributes and Physicochemical Properties
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is a chiral alcohol featuring a bulky tert-butoxy group that significantly influences its chemical reactivity and stereochemical behavior. The molecule's structure is defined by a three-carbon propanol backbone, with a phenyl group at the C3 position, a tert-butoxy ether linkage at the C2 position, and a primary alcohol at the C1 position. The "(2S)" designation specifies the absolute stereochemistry at the chiral center (C2).
Table 1: Estimated Physicochemical Properties of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₃H₂₀O₂ | Based on structural components. |
| Molecular Weight | 208.30 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Typical for similar chiral alcohols. |
| Boiling Point | > 200 °C (estimated) | Expected to be higher than related, less substituted propanols. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | The bulky, nonpolar tert-butyl and phenyl groups dominate solubility. |
Elucidation of Stereochemistry and its Synthetic Importance
The stereochemical integrity of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is paramount for its application in the synthesis of enantiomerically pure target molecules. The (S)-configuration at the C2 stereocenter dictates the three-dimensional arrangement of the substituents, which is crucial for its interaction with other chiral molecules and its role in directing the stereochemical outcome of subsequent reactions.
The bulky tert-butoxy group plays a critical role as a stereodirecting element. Its significant steric hindrance can effectively block one face of the molecule, thereby guiding the approach of reagents to the less hindered face in downstream synthetic transformations. This makes (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol a valuable chiral auxiliary or building block in asymmetric synthesis.
Strategic Synthesis and Methodologies
A direct, documented synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is not prominently reported in the literature. However, a plausible and efficient synthetic route can be designed based on established methodologies in asymmetric synthesis and protecting group chemistry. The proposed synthesis commences from the readily available and relatively inexpensive chiral starting material, L-phenylalaninol ((2S)-2-amino-3-phenylpropan-1-ol).
Proposed Synthetic Pathway
The proposed two-step synthesis involves the protection of the amino group of L-phenylalaninol, followed by the conversion of the resulting intermediate to the target tert-butoxy ether.
Caption: Proposed Synthetic Workflow
Experimental Protocol: A Practical Guide
Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol
This initial step involves the well-established protection of the primary amine of L-phenylalaninol using di-tert-butyl dicarbonate (Boc-anhydride).
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Reaction Setup: In a round-bottom flask, dissolve L-phenylalaninol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the solution to act as a base.
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Boc-Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol as a white solid.[1][2]
Step 2 (Proposed): Conversion to (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
The conversion of the N-Boc-protected amino alcohol to the corresponding tert-butoxy ether is a more challenging transformation and represents a key synthetic step. Two potential strategies are outlined below.
Strategy A: Via a Diazotization-Substitution Sequence (Hypothetical)
This approach would involve the conversion of the protected amino group to a diazonium species, followed by nucleophilic substitution with tert-butanol. However, this method is often fraught with challenges, including rearrangements and the formation of multiple side products.
Strategy B: From a Diol Intermediate (More Plausible)
A more reliable approach would involve the synthesis of the corresponding chiral diol, (2S)-3-phenylpropane-1,2-diol, followed by selective tert-butylation of the secondary hydroxyl group.
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Synthesis of (2S)-3-phenylpropane-1,2-diol: This can be achieved from L-phenylalanine via a two-step reduction process or through asymmetric dihydroxylation of an appropriate alkene precursor.
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Selective Protection of the Primary Alcohol: The primary hydroxyl group of the diol can be selectively protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS).
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tert-Butylation of the Secondary Alcohol: The remaining secondary hydroxyl group can then be converted to the tert-butoxy ether using a reagent like isobutylene in the presence of an acid catalyst.
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Deprotection of the Primary Alcohol: Finally, removal of the protecting group from the primary alcohol would yield the desired (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol.
Caption: Synthetic Strategy via a Diol Intermediate
Spectroscopic Characterization: Predicted NMR Data
In the absence of experimentally acquired spectra for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of structurally related compounds and established chemical shift principles.[4][5][6][7][8]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
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δ 3.60-3.80 (m, 2H): Methylene protons of the primary alcohol (-CH₂OH). These would likely appear as a complex multiplet due to diastereotopicity.
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δ 3.40-3.60 (m, 1H): Methine proton at the C2 chiral center (-CH(OtBu)-).
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δ 2.80-3.00 (m, 2H): Methylene protons at the C3 position, adjacent to the phenyl group (-CH₂Ph). These would also likely be a complex multiplet.
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δ 1.20 (s, 9H): Singlet corresponding to the nine equivalent protons of the tert-butyl group.
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δ 1.50-2.00 (br s, 1H): Broad singlet for the hydroxyl proton (-OH).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
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δ 138-140: Quaternary aromatic carbon of the phenyl group.
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δ 128-130: Aromatic CH carbons of the phenyl group.
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δ 126-128: Aromatic CH carbons of the phenyl group.
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δ 75-80: Quaternary carbon of the tert-butoxy group (-C(CH₃)₃).
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δ 70-75: Methine carbon at the C2 chiral center (-CH(OtBu)-).
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δ 65-70: Methylene carbon of the primary alcohol (-CH₂OH).
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δ 38-42: Methylene carbon at the C3 position (-CH₂Ph).
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δ 28-30: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
Potential Applications in Drug Discovery and Development
While specific applications for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Phenylpropanoid derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9][10]
The chiral nature of this molecule makes it a particularly attractive building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The tert-butoxy group can serve as a bulky, lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the primary alcohol provides a versatile handle for further functionalization and elaboration into more complex structures.
Derivatives of 2-alkoxy-3-phenylpropan-1-ols have been investigated for their potential as antimalarial agents, highlighting the therapeutic relevance of this structural class.[11]
Conclusion
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol represents a chiral building block with considerable potential in asymmetric synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited, its synthesis can be plausibly achieved through strategic modifications of known methodologies, and its spectroscopic properties can be reliably predicted. The combination of its defined stereochemistry, the steric and electronic influence of the tert-butoxy group, and the synthetic versatility of the primary alcohol function positions this compound as a valuable tool for the construction of complex and biologically active molecules. Further research into the synthesis and applications of this and related chiral ethers is warranted to fully unlock their potential in drug discovery and development.
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